7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide 7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034368-99-3
VCID: VC4549583
InChI: InChI=1S/C21H19N3O3/c1-26-18-9-5-8-16-12-19(27-20(16)18)21(25)22-10-11-24-14-17(13-23-24)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,22,25)
SMILES: COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4
Molecular Formula: C21H19N3O3
Molecular Weight: 361.401

7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

CAS No.: 2034368-99-3

Cat. No.: VC4549583

Molecular Formula: C21H19N3O3

Molecular Weight: 361.401

* For research use only. Not for human or veterinary use.

7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide - 2034368-99-3

Specification

CAS No. 2034368-99-3
Molecular Formula C21H19N3O3
Molecular Weight 361.401
IUPAC Name 7-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C21H19N3O3/c1-26-18-9-5-8-16-12-19(27-20(16)18)21(25)22-10-11-24-14-17(13-23-24)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,22,25)
Standard InChI Key BSCGQOFJDKTQHX-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 7-methoxybenzofuran scaffold linked via a carboxamide bond to a 2-(4-phenyl-1H-pyrazol-1-yl)ethyl side chain (Figure 1). The benzofuran core contributes aromatic rigidity and electron-rich regions, facilitating π-π stacking and hydrogen bonding with biological targets . The methoxy group at position 7 enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .

The pyrazole ring, substituted with a phenyl group at position 4, introduces conformational flexibility and diversifies binding interactions. Pyrazole derivatives are known for their ability to modulate enzymes and receptors, including kinases and cyclooxygenases . The ethyl spacer between the pyrazole and carboxamide groups optimizes spatial orientation for target engagement while maintaining solubility .

Molecular Formula: C22H21N3O4\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_4
Molecular Weight: 399.43 g/mol

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can be inferred from analogous benzofuran–pyrazole hybrids :

  • Benzofuran Core Preparation:
    Ethyl 7-methoxybenzofuran-2-carboxylate serves as a key intermediate, synthesized via Vilsmeier–Haach reactions or condensation of 2-hydroxyacetophenone derivatives . Hydrolysis of the ester group yields the corresponding carboxylic acid, which is then converted to the carboxamide via coupling with amines .

  • Pyrazole Side-Chain Synthesis:
    4-Phenyl-1H-pyrazole is functionalized at the 1-position with a bromoethyl group using alkylating agents. Subsequent nucleophilic substitution links the pyrazole to the benzofuran carboxamide .

  • Final Coupling:
    The carboxamide and pyrazole-ethyl intermediates are conjugated via amide bond formation, typically using carbodiimide coupling agents .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the methoxy and carboxamide groups .

  • Stability: Susceptible to oxidative degradation at the benzofuran double bond under acidic conditions.

  • Spectroscopic Data:

    • IR: Peaks at 1678 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (pyrazole C=N) .

    • 1^1H NMR: δ 3.86 (s, OCH3_3), 4.23 (t, CH2_2-pyrazole), 7.34–8.02 (m, aromatic protons) .

Biological Activities and Mechanisms

CompoundMIC (µg/mL)Target Pathogen
Benzofuran–Pyrazole 92.50S. aureus, E. coli
Ciprofloxacin1.20E. coli

Anti-Inflammatory and Antioxidant Effects

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and stabilize erythrocyte membranes, reducing inflammation. In DPPH assays, benzofuran–pyrazole hybrids demonstrated radical scavenging activities exceeding 85%, attributed to the methoxy group’s electron-donating effects .

Computational Predictions

Molecular docking studies on similar compounds suggest high affinity for kinase binding pockets, with binding energies ≤ -8.5 kcal/mol . The target compound’s ethyl spacer may enhance conformational adaptability, improving target engagement .

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Antibacterial Agents: Given rising antibiotic resistance, this compound’s dual inhibition of DNA gyrase and membrane synthesis warrants exploration .

  • Anti-Inflammatory Drugs: COX-2 selectivity could mitigate gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs.

Challenges and Optimization

  • Bioavailability: Structural modifications, such as prodrug formulations, may address limited aqueous solubility .

  • Toxicity Profiling: In vitro cytotoxicity assays against mammalian cells are critical to ensure safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator